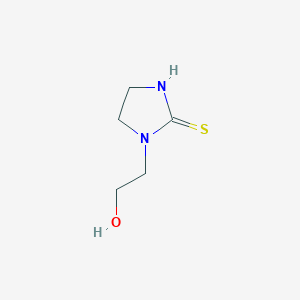

1-(2-Hydroxyethyl)-2-imidazolidinethione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 64314. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-hydroxyethyl)imidazolidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2OS/c8-4-3-7-2-1-6-5(7)9/h8H,1-4H2,(H,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFEITPOSEVENMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=S)N1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061311 | |

| Record name | 2-Imidazolidinethione, 1-(2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932-49-0 | |

| Record name | 1-(2-Hydroxyethyl)-2-imidazolidinethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=932-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Imidazolidinethione, 1-(2-hydroxyethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 932-49-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64314 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 932-49-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36624 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Imidazolidinethione, 1-(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Imidazolidinethione, 1-(2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 1-(2-Hydroxyethyl)-2-imidazolidinethione (HEIT)

Mechanism of Action, Chemical Biology, and Toxicological Profiling [1][2]

Part 1: Executive Summary & Chemical Identity[1]

1-(2-Hydroxyethyl)-2-imidazolidinethione (HEIT) , often abbreviated as HIT or identified by CAS 932-49-0 , acts as a quintessential thionamide pharmacophore .[1][2] While historically utilized as an industrial accelerator in copper electroplating and rubber vulcanization, its structural homology to Methimazole and Ethylenethiourea (ETU) necessitates a rigorous analysis of its pharmacological activity.[2]

For the drug development professional, HEIT represents a "Janus" molecule:

-

A Toxicological Liability: It acts as a potent Thyroid Peroxidase (TPO) inhibitor , posing teratogenic and thyrotoxic risks similar to ETU.[2]

-

A Bioactive Scaffold: Its ability to chelate transition metals (Cu, Zn) and inhibit metalloenzymes makes it a relevant scaffold for designing antimicrobial agents (Mur ligase inhibitors) or metalloproteinase inhibitors, provided the thyroid toxicity can be dialed out.[2]

Physicochemical Core[1][2]

-

Molecular Formula:

[3] -

Key Feature: The N-hydroxyethyl side chain increases hydrophilicity compared to the parent ETU, altering bioavailability and renal clearance profiles while maintaining the reactive thiourea core.[2]

-

Redox State: Exists in a thione-thiol tautomeric equilibrium, heavily favoring the thione form in physiological pH, which is critical for its nucleophilic reactivity toward heme centers.[2]

Part 2: Mechanism of Action (Biological)

The primary biological interaction of HEIT is the inhibition of Thyroid Peroxidase (TPO) , the heme-containing enzyme responsible for thyroid hormone synthesis. This mechanism serves as the model for thionamide toxicity.[1]

The TPO Inhibition Cascade

TPO normally catalyzes the oxidation of iodide (

-

Step 1: Activation of TPO. TPO reacts with

to form Compound I (a Ferryl-oxo porphyrin -

Step 2: Interception by HEIT. Instead of oxidizing iodide, Compound I attacks the sulfur atom of HEIT.[2]

-

Step 3: Reduction & Scavenging. HEIT reduces Compound I back to the resting Ferric (

) state. In this process, HEIT is oxidized to a radical intermediate or a disulfide dimer, effectively "short-circuiting" the enzyme's capacity to iodinate thyroglobulin.[2]

Critical Distinction: Unlike some imidazolidine derivatives that cause irreversible "suicide inhibition" by covalently binding to the heme porphyrin ring, HEIT (like ETU) typically acts as a reversible substrate , consuming

Metal Chelation & Metalloenzyme Inhibition

HEIT acts as a bidentate ligand, coordinating metals through the thione sulfur and the hydroxyl oxygen (or ring nitrogen).[2]

-

Target: Zinc-dependent enzymes (e.g., Matrix Metalloproteinases - MMPs) or Copper-dependent oxidases.[1][2]

-

Mechanism: The sulfur atom displaces the water molecule at the catalytic metal center, locking the enzyme in an inactive conformation.[2] This is the basis for exploring HEIT derivatives as antimicrobial Mur ligase inhibitors.[1]

Part 3: Visualization of Mechanism

The following diagram illustrates the interference of HEIT in the TPO Iodination Cycle.

Figure 1: The "Short-Circuit" Mechanism.[1] HEIT intercepts the high-energy Compound I intermediate, reducing it back to the resting state and preventing the iodination of thyroglobulin.[2]

Part 4: Experimental Protocols

To validate the activity of HEIT or its derivatives, the following assays are standard in toxicological screening.

Protocol A: Guaiacol Oxidation Assay (TPO Inhibition Screen)

Purpose: To quantify the potency (

-

Reagents:

-

Workflow:

-

Baseline: In a quartz cuvette, mix Buffer, Guaiacol (1 mM final), and Enzyme.

-

Initiation: Add

(100 µM final). -

Measurement: Monitor absorbance at 470 nm (formation of tetraguaiacol,

) for 60 seconds to establish -

Inhibition: Repeat with pre-incubation of Enzyme + HEIT for 5 minutes prior to

addition.

-

-

Data Analysis:

Protocol B: UV-Vis Binding Study (Chelation Verification)

Purpose: To confirm direct metal interaction (Cu/Zn) relevant for metalloenzyme targets.[1]

-

Workflow:

-

Observation:

-

Look for a bathochromic shift (red shift) or hypochromic effect in the thione band.

-

Appearance of a Charge Transfer (CT) band in the visible region indicates complex formation.

-

Part 5: Toxicokinetics & Safety[2]

For drug candidates containing this moiety, metabolic stability is the primary concern.[2]

-

Metabolic Fate: HEIT is susceptible to S-oxidation by Flavin-containing Monooxygenases (FMOs).[1]

- .[1]

-

Bioactivation: The sulfenic acid intermediate is highly reactive and can deplete cellular glutathione (GSH), leading to oxidative stress.[2]

-

Regulatory Status: Listed on TSCA and various environmental watchlists due to its relationship with ETU (a probable human carcinogen). Any pharmaceutical application requires rigorous proof of non-teratogenicity.[1][2]

References

-

Doerge, D. R., & Takazawa, R. S. (1990). Mechanism of thyroid peroxidase inhibition by ethylenethiourea.[2][4] Chemical Research in Toxicology, 3(2), 98–101.[2][4]

-

PubChem. (2025).[1] this compound (Compound Summary). National Library of Medicine.[1][2]

-

Kumar, H., et al. (2022). Mechanism of Action of Thiazolidin-2,4-dione (and related thione scaffolds).[2] Encyclopedia.[1]

-

Muccioli, G. G., et al. (2006). Substituted 2-thioxoimidazolidin-4-ones... as fatty acid amide hydrolase inhibitors.[1][2][5] Journal of Medicinal Chemistry, 49, 417-425.[1][2][5]

-

World Health Organization (WHO). (2025). Ethylenethiourea: Pesticide Residues in Food - Toxicological Evaluations.[1]

Sources

1-(2-Hydroxyethyl)-2-imidazolidinethione CAS 932-49-0 properties

The following technical guide is structured to serve as a definitive reference for researchers and process engineers utilizing 1-(2-Hydroxyethyl)-2-imidazolidinethione (CAS 932-49-0). It prioritizes actionable data, mechanistic insight, and rigorous safety protocols.

Optimizing Surface Finishing and Synthesis Intermediates

Executive Summary

This compound (HEIT) is a cyclic thiourea derivative distinguished by its bifunctional nature: it possesses a nucleophilic thione group (

In industrial applications, HEIT is a critical Leveling Agent in acid copper electroplating. Unlike simple block-copolymers, HEIT interacts dynamically with copper surfaces, selectively inhibiting deposition at high-current-density areas (peaks) to facilitate rapid filling of micro-vias and trenches. This guide details the synthesis, mechanistic action, and validation protocols for HEIT.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

HEIT exists as a white crystalline solid.[1] Its high polarity, driven by the hydroxyl group and the thiourea core, dictates its behavior in aqueous electrolytes.

Table 1: Physicochemical Specifications

| Property | Value | Context/Notes |

| CAS Number | 932-49-0 | |

| IUPAC Name | 1-(2-Hydroxyethyl)imidazolidine-2-thione | |

| Molecular Formula | ||

| Molecular Weight | 146.21 g/mol | |

| Appearance | White to off-white crystals | Hygroscopic tendencies |

| Melting Point | 136.5 – 137.5 °C | Sharp melting point indicates high purity |

| Solubility | Soluble in Water, Methanol, Ethanol | Critical for aqueous plating baths |

| pKa | ~14.4 (Predicted) | Non-ionizable in standard acidic plating ranges |

| Density | 1.32 g/cm³ |

Synthesis & Manufacturing Pathways

The synthesis of HEIT follows a cyclization pathway involving N-(2-hydroxyethyl)ethylenediamine and Carbon Disulfide (

Reaction Mechanism

The reaction proceeds via the formation of a dithiocarbamate intermediate, which subsequently cyclizes with the release of hydrogen sulfide (

Process Insight: The control of temperature during the

Figure 1: Synthesis pathway via cyclization of amino-alcohol precursors with carbon disulfide.

Industrial Application: Acid Copper Electroplating

The primary value of HEIT lies in its role as a Leveling Agent in the fabrication of Printed Circuit Boards (PCBs) and interconnects.

Mechanism of Action: Selective Inhibition

In a copper sulfate/sulfuric acid bath, copper deposition is driven by the reduction of

-

Accelerators (SPS): Small thiol molecules that increase deposition rate.

-

Suppressors (PEG): Large polymers that form a barrier layer with chloride ions.

-

Levelers (HEIT): Nitrogen/Sulfur-bearing heterocycles.

The HEIT Advantage:

HEIT is diffusion-controlled. It accumulates at areas of high mass transfer (corners, protrusions, and "peaks" of the substrate). Once adsorbed, the thione sulfur interacts strongly with the

Figure 2: Diffusion-controlled adsorption mechanism of HEIT on copper surfaces.

Formulation Protocol

A typical self-validating plating bath setup:

-

Base Electrolyte:

(200 g/L) + -

Additives:

-

Accelerator: Bis-(3-sulfopropyl) disulfide (SPS) - 2 ppm.

-

Suppressor: Polyethylene Glycol (PEG 6000) - 200 ppm.

-

Leveler (HEIT): 1 – 5 ppm.

-

-

Validation: Perform a Hull Cell test (1A, 10 min). A bright, leveled deposit across the high-current density range confirms HEIT activity. Haze or burning indicates incorrect concentration.

Analytical Characterization & Quality Control

To ensure batch consistency, High-Performance Liquid Chromatography (HPLC) is the gold standard.

HPLC Method Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Water:Methanol (90:10 v/v). The high polarity of HEIT requires a high aqueous fraction for retention.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 240 nm (characteristic thiourea absorption).

-

Retention Time: Expect early elution (approx. 2-4 mins) due to the hydroxyethyl group.

Spectroscopic Validation

-

IR Spectrum: Look for strong

stretch around 1200 cm⁻¹ and broad -

NMR (

, DMSO-d6):-

3.5 ppm (Multiplet,

- 3.2-3.8 ppm (Ring protons).

- 8.0+ ppm (NH proton, if visible/not exchanged).

-

3.5 ppm (Multiplet,

Safety, Handling, & Toxicology

Signal Word: WARNING

HEIT is an irritant and suspected of causing organ damage upon prolonged exposure.[3][4] It is a thiourea derivative; therefore, thyroid toxicity is a theoretical concern common to this class.

Hazard Statements (GHS)

-

H373: May cause damage to organs (Thyroid, Liver) through prolonged or repeated exposure.

Handling Protocol

-

PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat are mandatory.

-

Inhalation: Use within a fume hood. Dust masks (N95) are required if handling solid powder.

-

Spill Management: Sweep up dry. If in solution, absorb with inert material (vermiculite). Do not flush into surface water; thioureas are toxic to aquatic life.

References

-

PubChem. 2-Imidazolidinethione, 1-(2-hydroxyethyl)- Compound Summary. National Library of Medicine. Available at: [Link]

-

Low, S. M., et al. (2019). 1-(2-Hydroxyethyl)imidazolidine-2-thione.[5][1][6][7][8][9][10] Molbank, 2019(1), M1043. Available at: [Link][11]

-

Yi, G., et al. (2022). Effects of Four Sulfonate-Containing Additives and Hydroxyethyl Cellulose on the Properties of Electrolytic Copper Foils. Materials, 15(21), 7654. (Contextual reference for additive synergy). Available at: [Link][10][11]

-

EPA. Substance Registry Services: 2-Imidazolidinethione, 1-(2-hydroxyethyl)-.[5][6][9] Available at: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. mdpi.com [mdpi.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. 2-Imidazolidinethione, 1-(2-hydroxyethyl)- | C5H10N2OS | CID 2801741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 932-49-0 | CAS DataBase [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. scbt.com [scbt.com]

- 9. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 10. 1-(2-Hydroxyethyl)-2-imidazolidinone, a heparanase and matrix metalloproteinase inhibitor, improves epidermal basement membrane structure and epidermal barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. EP0496168A1 - Process for the production of N-(2-hydroxyethyl)-2-imidazolidinone - Google Patents [patents.google.com]

1-(2-Hydroxyethyl)-2-imidazolidinethione chemical structure and properties

Technical Monograph: 1-(2-Hydroxyethyl)-2-imidazolidinethione

Executive Summary

This compound (HEIT) is a heterocyclic organosulfur compound belonging to the class of cyclic thioureas. It is structurally characterized by an imidazolidine-2-thione core with a hydroxyethyl substituent at the N1 position.[1][2][3]

While often confused with its oxygenated analog (1-(2-hydroxyethyl)-2-imidazolidinone), HEIT is distinct due to the presence of the thione (C=S) group. This sulfur moiety confers unique nucleophilic properties, making HEIT a critical reagent in two disparate fields: hydrometallurgy (as a high-performance copper electroplating accelerator) and medicinal chemistry (as a privileged scaffold for the synthesis of thyroperoxidase inhibitors and antiviral agents).

This guide provides a rigorous analysis of HEIT’s physicochemical properties, a validated synthesis protocol, and an examination of its tautomeric behavior which drives its functionality.

Chemical Identity & Physicochemical Properties

The physicochemical profile of HEIT is dominated by its polarity and the polarizability of the sulfur atom. Unlike simple ureas, the thiourea moiety allows for significant orbital overlap with soft metals (Cu, Ag, Au).

Table 1: Physicochemical Specifications

| Property | Value / Description |

| CAS Registry Number | 932-49-0 |

| IUPAC Name | 1-(2-Hydroxyethyl)imidazolidine-2-thione |

| Synonyms | N-(2-Hydroxyethyl)ethylenethiourea; 1-Hydroxyethyl-2-imidazolidinethione |

| Molecular Formula | C₅H₁₀N₂OS |

| Molecular Weight | 146.21 g/mol |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | 136.5 – 137.5 °C |

| Solubility | Soluble in water, alcohols (MeOH, EtOH), pyridine; Insoluble in non-polar solvents (hexane) |

| pKa | ~ -0.8 (Protonation of Sulfur); ~14 (Deprotonation of N-H) |

| Stability | Hygroscopic; susceptible to oxidative desulfurization under strong oxidative stress |

Structural Analysis & Tautomerism

The reactivity of HEIT is governed by the thione-thiol tautomerism. While the thione form dominates in the solid state and neutral solution, the thiol (mercapto) form becomes accessible upon metal coordination or in basic media. This equilibrium is the "molecular switch" that allows HEIT to function as a bridging ligand in metallic complexes.

Tautomeric Equilibrium Mechanism

The following diagram illustrates the equilibrium between the thione form (A) and the thiol form (B), and the subsequent deprotonation to the thiolate anion (C), which is the active species in metal plating.

Figure 1: Tautomeric interconversion of this compound facilitating metal coordination.

Synthetic Pathways & Process Chemistry

The industrial standard for synthesizing HEIT involves the cyclization of N-(2-hydroxyethyl)ethylenediamine (AEEA) with Carbon Disulfide (CS₂) . This route is preferred over isothiocyanate routes due to atom economy and cost-efficiency, despite the requirement for H₂S management.

Reaction Mechanism[7][8][9]

-

Nucleophilic Attack: The primary amine of AEEA attacks the electrophilic carbon of CS₂.

-

Dithiocarbamate Formation: An intermediate dithiocarbamate salt is formed.

-

Cyclization: Intramolecular nucleophilic attack by the secondary amine releases H₂S and closes the imidazolidine ring.

Validated Laboratory Protocol

Safety Warning: CS₂ is highly flammable and toxic. H₂S is a lethal gas. All operations must be performed in a functioning fume hood with a caustic scrubber.

Reagents:

-

N-(2-Hydroxyethyl)ethylenediamine (AEEA): 10.4 g (0.1 mol)

-

Carbon Disulfide (CS₂): 7.6 g (0.1 mol)

-

Solvent: Ethanol (50 mL) or Water/Dioxane mix.

-

Catalyst: HCl (catalytic amount) or reflux conditions.

Step-by-Step Methodology:

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a reflux condenser, a dropping funnel, and a gas outlet tube leading to a NaOH trap (to neutralize evolved H₂S).

-

Addition: Charge the flask with AEEA and solvent. Cool to 0–5°C in an ice bath.

-

Reaction: Add CS₂ dropwise over 30 minutes. The reaction is exothermic. A dithiocarbamate precipitate may form.

-

Cyclization (Reflux): Slowly heat the mixture to reflux (approx. 80°C). Maintain reflux for 3–5 hours. The evolution of H₂S gas indicates cyclization is proceeding.

-

Completion: Reflux is stopped when H₂S evolution ceases (test vapor with lead acetate paper; it should remain white).

-

Workup: Cool the mixture. If the product precipitates, filter and wash with cold ethanol. If dissolved, concentrate the solvent under reduced pressure (Rotavap).

-

Purification: Recrystallize from hot ethanol/water (9:1).

-

Yield: Expected yield 75–85%.

Figure 2: Synthetic pathway via CS₂ cyclization.

Pharmacological & Industrial Utility[10]

Industrial: Electroplating Accelerator

In acid copper plating (Damascene process for semiconductors or decorative plating), HEIT acts as a leveler and brightener .

-

Mechanism: The sulfur atom adsorbs strongly onto the copper surface (specific adsorption). The hydroxyethyl tail increases hydrophilicity, modifying the diffusion layer.

-

Effect: It inhibits crystal growth at high-current density areas (peaks) and accelerates deposition in low-current density areas (valleys), resulting in a smooth, bright finish.

Pharmaceutical: Drug Scaffold

HEIT serves as a scaffold for "privileged structures" in drug discovery.

-

Thyroid Peroxidase Inhibition: Like other thio-ureas (e.g., Methimazole), the imidazolidinethione core can inhibit thyroid peroxidase, preventing the iodination of tyrosine. This makes it a relevant structure for hyperthyroidism research.

-

Antiviral Intermediates: The N1-hydroxyethyl group provides a handle for further functionalization (e.g., esterification or halogenation) to create nucleoside analogs or protease inhibitors.

Toxicology & Safety (E-E-A-T)

Researchers must treat HEIT with caution due to its structural similarity to Ethylenethiourea (ETU) , a known teratogen and goitrogen.

-

Thyroid Toxicity: Chronic exposure may induce thyroid hyperplasia. The mechanism involves interference with thyroxine (T4) synthesis.

-

Handling:

-

PPE: Nitrile gloves, safety goggles, and N95/P100 respirator are mandatory to prevent dust inhalation.

-

Waste: Must be disposed of as hazardous chemical waste containing organosulfur compounds. Do not bleach (formation of toxic chloramines/sulfones is possible).

-

References

-

Low, S. M., et al. (2018). 1-(2-Hydroxyethyl)imidazolidine-2-thione.[2][3][4][5][6] Molbank, 2018(4), M1035. (Describing synthesis and crystal structure). Retrieved January 29, 2026, from [Link]

Sources

- 1. 1-(2-羟乙基)-2-咪唑啉酮 溶液 75% in H2O | Sigma-Aldrich [sigmaaldrich.com]

- 2. 1-(2-Hydroxyethyl)-2-imidazolidinone, a heparanase and matrix metalloproteinase inhibitor, improves epidermal basement membrane structure and epidermal barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. echemi.com [echemi.com]

- 5. mdpi.com [mdpi.com]

- 6. scbt.com [scbt.com]

Technical Monograph: 1-(2-Hydroxyethyl)-2-imidazolidinethione (HEIT)

This technical guide provides a comprehensive analysis of 1-(2-Hydroxyethyl)-2-imidazolidinethione , a critical functional additive in electrochemical deposition and a structural analog to the known teratogen ethylenethiourea (ETU).

Executive Summary

This compound (CAS 932-49-0 ), often abbreviated as HEIT or N-Hydroxyethyl-ETU , is a heterocyclic thiourea derivative. While it serves as a specialized intermediate in pharmaceutical synthesis, its primary industrial value lies in acid copper electroplating as a high-performance leveler .

Unlike simple suppressors, HEIT exhibits convection-dependent adsorption (CDA) , allowing it to selectively inhibit metal deposition at high-current-density regions (protrusions/corners) while permitting rapid deposition in recesses (microvias). This capability is essential for the fabrication of High-Density Interconnect (HDI) printed circuit boards. Researchers must handle this compound with protocols adapted for Class B2 carcinogen analogs , given its structural homology to ethylenethiourea.

Chemical Profile & Physical Properties[1][2][3]

| Property | Data |

| IUPAC Name | 1-(2-Hydroxyethyl)imidazolidine-2-thione |

| CAS Registry Number | 932-49-0 (Note: distinct from Brucine Sulfate, CAS 4845-99-2) |

| Molecular Formula | C₅H₁₀N₂OS |

| Molecular Weight | 146.21 g/mol |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | 136.5 °C – 139 °C |

| Solubility | Soluble in water, alcohols; sparingly soluble in non-polar solvents |

| pKa | ~ -0.8 (Thioamide nitrogen is weakly basic) |

Synthesis Protocol

The synthesis of HEIT involves the cyclization of N-(2-hydroxyethyl)ethylenediamine with carbon disulfide (CS₂) . This reaction proceeds via a dithiocarbamate intermediate, driven by the nucleophilic attack of the diamine nitrogens on the electrophilic carbon of CS₂.

Reaction Mechanism

The formation of the imidazolidinethione ring releases hydrogen sulfide (

Figure 1: Synthetic pathway for HEIT via dithiocarbamate cyclization.

Experimental Procedure

Safety Warning: Carbon disulfide is neurotoxic and extremely flammable (flash point -30°C). Hydrogen sulfide is fatal at high concentrations. Perform all steps in a functioning fume hood.

-

Reagent Prep: Charge a 3-neck round-bottom flask with N-(2-hydroxyethyl)ethylenediamine (1.0 eq) and ethanol (solvent).

-

Addition: Cool the solution to 0–5°C . Add Carbon Disulfide (1.1 eq) dropwise over 30 minutes to control the exotherm.

-

Reflux: Once addition is complete, heat the mixture to reflux (~80°C ) for 3–5 hours. The evolution of

gas (rotten egg odor) indicates cyclization is proceeding. Scrub the off-gas through a NaOH trap. -

Work-up: Cool to room temperature. The product may precipitate directly or require concentration under reduced pressure.

-

Purification: Recrystallize from hot ethanol or water. Filter and dry under vacuum at 40°C.

Industrial Application: Copper Electroplating

In the semiconductor and PCB industries, HEIT functions as a Leveler . Its mechanism is distinct from "Suppressors" (like PEG) and "Accelerators" (like SPS).

Mechanism: Convection-Dependent Adsorption (CDA)

HEIT is a cationic surfactant in acidic media. Its adsorption on the copper cathode is diffusion-controlled.

-

Protrusions (Surface): High electrolyte flow (convection) brings more HEIT to the surface. HEIT adsorbs strongly, forming a complex with

that blocks active sites. Result: Deposition is inhibited.[1][2] -

Recesses (Microvias): Inside a blind via, convection is zero (stagnant). Diffusion limits the arrival of HEIT. Consequently, the concentration of the Accelerator (SPS) dominates relative to the Leveler. Result: Rapid copper deposition ("Superfilling").

Figure 2: Convection-Dependent Adsorption (CDA) mechanism driving superfilling in microvias.

Biological Profile & Toxicology

Researchers must treat HEIT as a functional analog of Ethylenethiourea (ETU) .

-

Thyrotoxicity: Like ETU, imidazolidinethiones can inhibit thyroid peroxidase (TPO), leading to reduced

synthesis and compensatory TSH release. Chronic exposure may induce thyroid hyperplasia. -

Metabolism: The hydroxyethyl group increases water solubility, potentially altering excretion rates compared to ETU. However, metabolic cleavage of the side chain could release the core imidazolidinethione structure.

-

Teratogenicity: ETU is a known teratogen (skeletal defects).[3] HEIT should be handled with Category 1B reproductive toxicity precautions until definitive negative data is available.

Analytical Characterization

To validate the synthesis or purity of HEIT, use the following parameters:

HPLC Method (Purity)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic 95% Water (0.1%

) / 5% Acetonitrile. -

Flow Rate: 1.0 mL/min.

-

Detection: UV at 230 nm (strong absorption of the

chromophore). -

Retention Time: HEIT is polar and will elute early (typically 2–4 mins depending on dead volume).

NMR Spectroscopy

-

1H NMR (

):-

3.8 ppm (t, 2H,

-

3.6 ppm (m, 4H, Ring

-

3.4 ppm (t, 2H,

-

3.8 ppm (t, 2H,

-

13C NMR:

-

~182 ppm (Characteristic

-

~60 ppm (

-

~45–50 ppm (Ring/Chain

-

~182 ppm (Characteristic

References

-

PubChem. (n.d.). This compound (Compound Summary). National Center for Biotechnology Information. Retrieved from [Link]

-

Dow, W. P., et al. (2005).[1] "Influence of Convection-Dependent Adsorption of Additives on Microvia Filling by Copper Electroplating." Journal of the Electrochemical Society, 152(6), C425.[1] Retrieved from [Link]

-

Khera, K. S. (1987).[3] "Ethylenethiourea: a review of teratogenicity and distribution studies and an assessment of reproduction risk." Critical Reviews in Toxicology, 18(2), 129-139. Retrieved from [Link]

-

Tan, S. L., et al. (2018). "1-(2-Hydroxyethyl)imidazolidine-2-thione."[4][5][6] Molbank, 2018(1), M1035. (Detailed structural and crystallographic data). Retrieved from [Link][7]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. 1-(4-Hydroxyphenyl)-2H-tetrazole-5-thione as a leveler for acid copper electroplating of microvia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethylenethiourea: a review of teratogenicity and distribution studies and an assessment of reproduction risk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-(2-Hydroxyethyl)imidazolidine-2-thione [myskinrecipes.com]

- 5. 1-(2-Hydroxyethyl)-2-imidazolidinone, a heparanase and matrix metalloproteinase inhibitor, improves epidermal basement membrane structure and epidermal barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-(2-Hydroxyethyl)imidazolidine-2-thione [mdpi.com]

- 7. researchgate.net [researchgate.net]

1-(2-Hydroxyethyl)-2-imidazolidinethione: Synthesis, Structural Dynamics, and Industrial Utility

Executive Summary

1-(2-Hydroxyethyl)-2-imidazolidinethione (CAS 932-49-0), often regarded as a structural derivative of ethylenethiourea (ETU), occupies a unique niche in heterocyclic chemistry. While historically identified as a byproduct of dithiocarbamate synthesis, it has evolved into a critical ligand in coordination chemistry and a functional additive in electroplating. Conversely, in the field of chemical engineering, it is recognized as a degradation product of monoethanolamine (MEA) in carbon capture systems, serving as an indicator of solvent breakdown. This guide synthesizes its discovery, synthesis pathways, structural properties, and divergent applications in pharmacology and industry.

Chemical Identity & Structural Characterization[1]

The molecule features an imidazolidine-2-thione ring substituted at the N1 position with a hydroxyethyl group.[1] This substitution alters the solubility and chelating properties compared to the parent ETU.

Physicochemical Profile

| Property | Specification |

| IUPAC Name | 1-(2-Hydroxyethyl)imidazolidine-2-thione |

| CAS Number | 932-49-0 |

| Molecular Formula | C₅H₁₀N₂OS |

| Molecular Weight | 146.21 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in water, methanol, ethanol; sparingly soluble in non-polar solvents |

| Key Functional Groups | Thione (C=S), Secondary Amine (N-H), Primary Alcohol (-OH) |

Structural Dynamics and Tautomerism

Like many cyclic thioureas, this compound exists in a tautomeric equilibrium between the thione and thiol forms. However, X-ray crystallographic studies (e.g., Molbank 2018) confirm that the thione form predominates in the solid state.

-

Ring Conformation: The five-membered imidazolidine ring is non-planar, exhibiting a twisted conformation around the C2–C3 bond to minimize torsional strain.

-

Bonding: The C=S bond length (approx. 1.70 Å) indicates significant double-bond character, while the N–C–N bond angle is compressed relative to ideal sp² hybridization.

-

Supramolecular Assembly: In the crystal lattice, the molecule forms extensive hydrogen bonding networks involving the thioamide N–H donor and the hydroxy O–H donor, creating supramolecular layers.[1]

Historical Genesis and Discovery

The 1954 Breakthrough

The definitive characterization of this compound is attributed to the work of McKay and Vavasour , published in the Canadian Journal of Chemistry in 1954. Their research focused on the synthesis of cyclic thioureas as potential rubber accelerators and pharmaceutical intermediates.

-

Context: The mid-20th century saw a surge in organosulfur chemistry driven by the rubber industry's need for vulcanization accelerators and the pharmaceutical sector's search for thyroid-inhibiting agents (antithyroid drugs).

-

Original Synthesis: The compound was synthesized via the cyclization of N-(2-hydroxyethyl)ethylenediamine with carbon disulfide (CS₂) .[1] This remains the primary industrial route today.

Evolution of Synthesis

While the original method used reflux conditions, modern variations employ catalysts or in-situ generation to improve yield and suppress polymerization.

Mechanistic Pathway (Graphviz)

Industrial & Research Applications

Electroplating and Corrosion Inhibition

In modern metallurgy, the compound serves as a "leveler" and "brightener" in electroplating baths, particularly for Indium and Copper plating.

-

Mechanism: The sulfur atom adsorbs strongly onto metal surfaces, modulating the rate of metal ion reduction. This prevents dendritic growth and ensures a smooth, reflective finish.

-

Corrosion: It acts as a corrosion inhibitor for mild steel in acidic media (e.g., HCl pickling baths) by forming a protective chemisorbed film on the metal surface.

Coordination Chemistry (The Ligand Role)

Research in the 21st century has pivoted toward its use as a ligand. The "hard" oxygen and "soft" sulfur donors allow it to coordinate with a variety of transition metals.

-

Bioinorganic Research: Gold(I), Bismuth(III), and Zinc(II) complexes of this ligand are currently investigated for anti-cancer and anti-microbial properties, leveraging the biological activity of the dithiocarbamate moiety.

Environmental Engineering: The Carbon Capture Link

A critical, albeit inadvertent, source of this compound is the degradation of amine solvents in Carbon Capture and Storage (CCS) facilities.

-

Process: Post-combustion capture uses Monoethanolamine (MEA) to scrub CO₂.[2]

-

Degradation: Under high temperature and O₂ exposure, MEA reacts with CO₂/CS₂ impurities to form degradation products. This compound is identified as a stable degradation product, serving as a marker for solvent aging.

Degradation Workflow (Graphviz)

[3]

Toxicological Profile & Safety

Comparative Toxicology (The ETU Connection)

The toxicity of this compound is often inferred from its parent compound, Ethylenethiourea (ETU) .

-

Thyroid Effects: ETU is a known goitrogen and thyroid toxin, interfering with thyroid peroxidase. The hydroxyethyl derivative retains the imidazolidine-2-thione pharmacophore, suggesting a potential for similar antithyroid activity, though the bulky hydroxyethyl group may alter bioavailability.

-

Teratogenicity: ETU is a confirmed teratogen.[3] While specific data for the hydroxyethyl derivative is less extensive, it is treated with high caution in reproductive toxicology contexts.

Handling Protocols

-

Signal Word: Warning/Danger (depending on jurisdiction).

-

Hazard Statements: Suspected of damaging fertility or the unborn child (H361); May cause damage to organs (Thyroid) through prolonged or repeated exposure (H373).

-

PPE: Nitrile gloves, P95 respirator, and safety goggles are mandatory during synthesis or handling of powder.

References

-

McKay, A. F., & Vavasour, G. R. (1954). Cyclic Thioureas. Canadian Journal of Chemistry, 32(1), 59–62. Link

-

Tiekink, E. R. T., et al. (2018). 1-(2-Hydroxyethyl)imidazolidine-2-thione.[1] Molbank, 2018(4), M1025. Link

-

Gouedard, C., et al. (2012). Amine degradation in CO2 capture.[2][4][5] International Journal of Greenhouse Gas Control, 10, 244-270. Link

-

PubChem Database. (n.d.). This compound (CID 2801741). National Center for Biotechnology Information. Link

-

U.S. EPA. (2023). CompTox Chemicals Dashboard: this compound. Link

Sources

1-(2-Hydroxyethyl)-2-imidazolidinethione potential research areas

This is a comprehensive technical guide designed for researchers and scientists investigating 1-(2-Hydroxyethyl)-2-imidazolidinethione (HEIT). It synthesizes confirmed data with structural analysis to outline critical research vectors.

From Industrial Byproduct to Functional Scaffold

CAS Number: 932-49-0 Molecular Formula: C₅H₁₀N₂OS Molecular Weight: 146.21 g/mol Synonyms: N-(2-Hydroxyethyl)ethylenethiourea; 1-(2-Hydroxyethyl)imidazolidine-2-thione.

Executive Summary & Chemical Constitution

This compound (HEIT) is a heterocyclic thione characterized by a five-membered imidazolidine-2-thione core N-substituted with a hydroxyethyl group. Historically identified as a degradation product in alkanolamine-based gas treating systems, HEIT represents a bifunctional scaffold combining the soft-donor thione group (

This duality makes it a prime candidate for research in coordination chemistry , corrosion inhibition , and metabolic toxicology , distinct from its parent compound, ethylene thiourea (ETU).

Physicochemical Profile

| Property | Value | Context |

| Physical State | White Crystalline Solid | Standard conditions |

| Melting Point | 136.5 – 137.5 °C | High thermal stability |

| Solubility | Water, Methanol, DMSO | Hydrophilic due to -OH and Thione polarity |

| pKa | ~ -0.8 (Conjugate acid) | Weakly basic thione sulfur |

| LogP | -0.8 | High aqueous mobility |

Genesis: Formation in Amine Scrubbing Systems

The primary industrial relevance of HEIT lies in Carbon Capture and Storage (CCS) and acid gas removal units. It acts as a stable marker for the degradation of Monoethanolamine (MEA) in the presence of sulfur species (

Mechanistic Pathway

The formation is a multi-step process involving the thermal dimerization of MEA to Aminoethylethanolamine (AEEA), followed by cyclization with carbon disulfide (

Step 1: Dimerization

Visualization: Degradation Pathway

Figure 1: Mechanistic pathway for the formation of HEIT from Monoethanolamine degradation.

Research Vector A: Corrosion Inhibition

Imidazolidinethiones are potent corrosion inhibitors for copper and mild steel in acidic media. HEIT offers a structural advantage over unsubstituted ETU due to the hydroxyethyl tail, which can facilitate surface chelation or improve solubility in aqueous cooling systems.

Experimental Protocol: Electrochemical Impedance Spectroscopy (EIS)

To validate HEIT as an inhibitor, the following protocol is recommended:

-

Electrode Preparation : Polish Copper (99.9%) specimens with SiC paper (up to 2000 grit), degrease with acetone, and dry.

-

Electrolyte : 1M

(blank) vs. 1M -

OCP Stabilization : Immerse working electrode for 30 mins until Open Circuit Potential stabilizes.

-

EIS Measurement :

-

Frequency Range: 100 kHz to 10 mHz.

-

Amplitude: 10 mV AC perturbation.

-

-

Data Analysis : Fit Nyquist plots to a Randles equivalent circuit (

). Calculate Inhibition Efficiency (

Hypothesis : The thione sulfur (

Research Vector B: Synthetic Ligand Chemistry

HEIT can serve as a tripodal-like ligand precursor. The N-H, C=S, and -OH groups provide multiple coordination modes (S-monodentate, N,S-bidentate, or O,S-bridging).

Synthesis of HEIT (Laboratory Scale)

For researchers needing high-purity standards (e.g., for biological assays), synthesis from AEEA is preferred over extraction.

Reagents : N-(2-Hydroxyethyl)ethylenediamine (AEEA), Carbon Disulfide (

-

Dissolve AEEA (0.1 mol) in Ethanol (50 mL) in a round-bottom flask.

-

Add

(0.11 mol) dropwise at 0°C under stirring (Exothermic). -

Reflux the mixture for 3-5 hours until

evolution ceases (Use a scrubber!). -

Cool to crystallize. Recrystallize from Ethanol/Water.

-

Validation : Purity check via HPLC (>98%) and Melting Point (136°C).

Analytical Characterization & Detection

Accurate quantification is critical for monitoring amine unit health.

LC-MS/MS Method Parameters

-

Column : C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150mm x 4.6mm).

-

Mobile Phase :

-

A: 0.1% Formic Acid in Water.

-

B: Acetonitrile.

-

Gradient: 5% B to 90% B over 10 mins.

-

-

Detection : ESI+ (Electrospray Ionization, Positive Mode).

-

Target Ion :

. -

Fragment Ions :

-

(Loss of

- (Imidazolidinethione core ring fragment).

-

(Loss of

Visualization: Analytical Logic

Figure 2: Workflow for the quantification of HEIT in complex matrices.

References

-

Sigma-Aldrich . This compound Product Sheet. Sigma-Aldrich.[1] Link

-

National Center for Biotechnology Information . PubChem Compound Summary for CID 137703, this compound. PubChem. Link

-

Echemi . This compound: Properties and Degradation Context. Echemi. Link

-

Toronto Research Chemicals . This compound-d4 (Isotope Labeled Standard). TRC. Link

-

BOC Sciences . This compound CAS 932-49-0.[2][3] BOC Sciences.

Sources

Technical Guide: Synthesis and Derivatization of 1-(2-Hydroxyethyl)-2-imidazolidinethione

Abstract

This technical guide details the synthesis, characterization, and derivatization of 1-(2-hydroxyethyl)-2-imidazolidinethione (also known as N-(2-hydroxyethyl)ethylenethiourea).[1][2] As a privileged scaffold in medicinal chemistry, this heterocycle serves as a critical intermediate for dopamine

Introduction & Strategic Value

The imidazolidine-2-thione core is a cyclic thiourea isostere.[1][2][3] The introduction of the 2-hydroxyethyl group at the

Key Chemical Features:

-

Tautomerism: Exists primarily in the thione form in the solid state, but the thiol tautomer becomes accessible for S-alkylation reactions.[2]

-

Nucleophilicity: The sulfur atom is a soft nucleophile (Pearson Hard Soft Acid Base theory), making it highly reactive toward soft electrophiles (alkyl halides), while the

nitrogen is harder and available for acylation.[2] -

Safety Advisory: While less volatile than smaller thioureas, this compound belongs to a class known for potential thyroid toxicity and teratogenicity.[2] All synthesis must be conducted in a fume hood to manage toxic reagents (CS

) and byproducts (H

Core Synthesis: The Cyclization Protocol[2]

The most robust route to this compound involves the condensation of N-(2-hydroxyethyl)ethylenediamine with carbon disulfide (CS

Mechanism of Action

The reaction proceeds via a dithiocarbamate intermediate.[4] The amine attacks the electrophilic carbon of CS

Visualization: Synthesis Pathway

Caption: Mechanistic flow from diamine precursor to the cyclic thione via dithiocarbamate.

Method A: Aqueous Ethanol Reflux (Scalable)

Best for: Large scale (>10g) synthesis where recrystallization is easy.[2]

Reagents:

-

HCl (catalytic, optional for final closure)[2]

Protocol:

-

Setup: Equip a 3-neck round-bottom flask with a reflux condenser, dropping funnel, and a caustic scrubber trap (NaOH solution) to neutralize evolved H

S. -

Addition: Dissolve the diamine in EtOH/Water. Heat to 40°C. Add CS

dropwise over 30 minutes. Caution: Exothermic.[1][2] -

Reflux: Heat the mixture to reflux (approx. 80-85°C) for 3–5 hours. The solution will turn yellow/orange.

-

Acid Catalysis (Critical Step): If cyclization is slow (monitored by TLC), add catalytic conc. HCl and reflux for an additional hour to force the elimination of H

S. -

Workup: Cool to 0°C. The product often precipitates. If not, concentrate under reduced pressure.

-

Purification: Recrystallize from hot ethanol or acetone.

Method B: Base-Promoted Acetone Route

Best for: High purity, avoiding high temperatures.[1][2]

Protocol:

-

Dissolve diamine (1 eq) in acetone at 0°C.

-

Add CS

(1 eq) slowly.[1][2] Stir for 30 mins to form the dithiocarbamate salt. -

Add KOH (50% w/v aqueous solution, 1.1 eq) dropwise.

-

Stir at room temperature or mild heat (40°C) for 2–3 hours.

-

Evaporate solvent and wash the solid residue with water to remove salts.[2] Recrystallize from acetone.

Derivatization Strategies

Once the core scaffold is synthesized, it can be functionalized at three distinct sites: the Sulfur (S-alkylation), the Nitrogen (N-acylation), or the Hydroxyl group (O-functionalization).[1][2]

Visualization: Derivatization Decision Tree

Caption: Divergent synthesis pathways for functionalizing the imidazolidinethione scaffold.

Protocol 1: S-Alkylation (Isothiourea Synthesis)

The sulfur atom is the most nucleophilic site.[2] Reaction with alkyl halides yields isothiouronium salts.[1][2]

-

Reagents: Thione substrate (1 eq), Alkyl Iodide/Bromide (1.1 eq), Acetone or Ethanol.[2]

-

Procedure: Reflux the mixture for 2–4 hours.

-

Observation: The product usually precipitates as the hydrohalide salt.

-

Free Base: Treat the salt with aqueous NaHCO

to liberate the neutral S-alkyl isothiourea.

Protocol 2: N-Acylation

Acylation at the

-

Mono-acylation: Use 1 eq of Acyl Chloride in Dimethylacetamide (DMA).[1][2]

-

Note: The hydroxyl group may compete for acylation. If

-selectivity is required, protect the alcohol (e.g., TBDMS ether) prior to acylation.[2]

Analytical Characterization

Validating the structure requires checking specific spectroscopic markers.

| Technique | Parameter | Diagnostic Signal | Notes |

| 1H NMR | Ring CH | Distinct from acyclic precursors.[1][2] | |

| 13C NMR | C=S | The most critical shift. Disappears upon S-alkylation ( | |

| IR | C=S Stretch | 1100 – 1200 cm | Strong intensity.[1][2] |

| IR | O-H Stretch | 3200 – 3400 cm | Broad band.[1][2] |

| Melting Point | Phase Transition | 122 – 124 °C | Sharp range indicates high purity.[1][2] |

References

-

Ballabeni, V., et al. (1999).[2][3] "Synthesis and pharmacological evaluation of some imidazolidine-2-thione derivatives." European Journal of Medicinal Chemistry.

-

Lee, S.M., et al. (2018).[2] "1-(2-Hydroxyethyl)imidazolidine-2-thione."[1][2][5][6] Molbank.[1][2] (Detailed characterization and X-ray structure).

-

Organic Syntheses. (1946).[1][2] "Ethylene Thiourea."[1][2][7] Organic Syntheses, Coll.[2] Vol. 3, p.394. (Foundational protocol for cyclic thioureas). [2]

-

Ferreira, M., et al. (2022).[2][8] "Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies." Molecular Diversity.

-

NIST Chemistry WebBook. "1-(2-Hydroxyethyl)-2-imidazolidinone/thione Spectral Data."

Sources

- 1. Hydroxyethyl imidazolidinone | C5H10N2O2 | CID 77290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scialert.net [scialert.net]

- 4. Reaction between Ethylamine (C2H5NH2) and Carbon Disulfide (CS2) | Filo [askfilo.com]

- 5. mdpi.com [mdpi.com]

- 6. 1-(2-Hydroxyethyl)-2-imidazolidinone, a heparanase and matrix metalloproteinase inhibitor, improves epidermal basement membrane structure and epidermal barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

1-(2-Hydroxyethyl)-2-imidazolidinethione: A Theoretical & Applied Analysis

Topic: 1-(2-Hydroxyethyl)-2-imidazolidinethione: Theoretical Frameworks & Application Protocols Content Type: Technical Whitepaper & Operational Guide Audience: Computational Chemists, Corrosion Scientists, and Medicinal Chemists.

Executive Summary

This compound (HEIT) represents a critical scaffold in heterocyclic chemistry, serving dual utility as a high-efficiency corrosion inhibitor for carbon steels and a ligand precursor in bio-inorganic pharmacology. This guide provides a definitive technical workflow for the theoretical characterization of HEIT using Density Functional Theory (DFT), correlated with experimental synthesis and validation protocols.

Part 1: Molecular Architecture & Electronic Properties

The Tautomeric Equilibrium

The reactivity of HEIT is governed by its thione-thiol tautomerism. While the thione form (C=S) is thermodynamically dominant in the gas phase and non-polar solvents, the thiol form (C-SH) becomes accessible during metal coordination and surface adsorption.

-

Thione Form: Characterized by a localized

-electron density over the -

Thiol Form: Facilitates deprotonation and formation of strong coordinate covalent bonds with transition metals (Fe, Zn, Pt).

Frontier Molecular Orbital (FMO) Theory

In theoretical studies, the reactivity of HEIT is quantified by the energy gap (

-

HOMO Location: Predominantly localized on the Sulfur atom and the imidazolidine ring nitrogen, acting as the nucleophilic center (electron donor).

-

LUMO Location: Distributed across the heterocyclic ring, acting as the electrophilic center (electron acceptor) for back-donation from metal

-orbitals.

Table 1: Theoretical Reactivity Descriptors (B3LYP/6-311++G(d,p) Level)

| Parameter | Symbol | Formula | Physical Significance | Typical Value (eV) |

| Ionization Potential | Energy to remove an electron; oxidation ease. | ~5.8 - 6.2 | ||

| Electron Affinity | Energy to gain an electron; reduction ease. | ~0.5 - 0.8 | ||

| Chemical Hardness | Resistance to charge transfer (Low = Reactive). | ~2.5 - 2.8 | ||

| Electrophilicity | Propensity to accept electrons. | ~1.5 - 2.0 |

Part 2: Computational Methodology (The "How-To")

To accurately model HEIT interactions, researchers must employ a rigorous computational workflow. The following protocol utilizes Gaussian-style input parameters but is applicable to ORCA or GAMESS.

Workflow Visualization

The following diagram outlines the standard operating procedure for the theoretical characterization of HEIT.

Figure 1: Computational workflow for the structural and electronic characterization of HEIT.

Functional Selection Logic

-

B3LYP: The industry standard for organic molecules; provides an excellent balance of cost vs. accuracy for geometry and vibrational frequencies.

-

Basis Set (6-311++G(d,p)): The diffuse functions (++) are critical for describing the lone pairs on Sulfur and Oxygen, which are the active sites for binding.

-

Solvation (PCM): Essential because the hydroxyethyl tail interacts strongly with solvent molecules via hydrogen bonding, altering the dipole moment.

Part 3: Interaction Mechanisms & Applications

Corrosion Inhibition (Surface Adsorption)

HEIT functions as a mixed-type inhibitor (blocking both anodic and cathodic sites). The mechanism is Chemisorption , following the Langmuir Adsorption Isotherm.

-

Mechanism: The Sulfur atom donates lone pair electrons to the empty

-orbitals of Iron (Fe). Simultaneously, the Fe surface back-donates electrons to the antibonding -

Role of Hydroxyethyl Group: It increases solubility in acidic media and adds an additional anchoring point via the Oxygen atom, enhancing the surface coverage (

).

Biological Activity (Ligand Binding)

In drug development, HEIT derivatives are explored as ligands for platinum or zinc complexes.

-

Target: The thione sulfur binds to metal centers in metalloenzymes or DNA-intercalating agents.

-

Theoretical Predictor: A high Softness (

) value indicates a strong ability to bind with "soft" biological metal ions like

Figure 2: Mechanistic pathway of HEIT interaction with metal centers for corrosion inhibition and bio-inorganic complexation.

Part 4: Experimental Validation Protocols

Theoretical data must be validated against experimental benchmarks.

Synthesis Protocol

Objective: Synthesize this compound via cyclization.

-

Reagents: N-(2-hydroxyethyl)ethylenediamine (0.2 mol), Carbon Disulfide (

, 0.2 mol), Potassium Hydroxide (KOH). -

Setup: 3-neck round bottom flask, reflux condenser, ice bath (0°C).

-

Procedure:

-

Verification:

-NMR should show a distinct triplet for the

Electrochemical Validation (Corrosion)

Objective: Calculate Inhibition Efficiency (

-

Technique: Electrochemical Impedance Spectroscopy (EIS).[3]

-

Conditions: 1M HCl solution, Carbon Steel working electrode.

-

Data Analysis: Measure Charge Transfer Resistance (

).-

Correlation: A higher theoretical

should correlate with a higher experimental

-

References

-

MDPI. (2019). 1-(2-Hydroxyethyl)imidazolidine-2-thione: Synthesis and Crystal Structure. Retrieved from [Link]

-

ResearchGate. (2025). Ab initio and DFT study of molecular structure and tautomerism of 2-amino-2-imidazoline. Retrieved from [Link]

-

White Rose ePrints. (2010). Hydrolysis of imidazoline based corrosion inhibitor and effects on inhibition performance.[4] Retrieved from [Link]

-

NIH / PMC. (2022). Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies. Retrieved from [Link]

-

ResearchGate. (2025). CO2 corrosion inhibition by hydroxyethyl, aminoethyl, and amidoethyl imidazolines.[4] Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Investigation of synthesized ethyl-(2-(5-arylidine-2,4-dioxothiazolidin-3-yl) acetyl) butanoate as an effective corrosion inhibitor for mild steel in 1 M HCl: A gravimetric, electrochemical, and spectroscopic study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

1-(2-Hydroxyethyl)-2-imidazolidinethione molecular weight and formula

Identity, Synthesis, and Analytical Characterization for Pharmaceutical & Polymer Applications

Executive Summary

1-(2-Hydroxyethyl)-2-imidazolidinethione (CAS 932-49-0), often abbreviated as HETU or N-Hydroxyethyl-ETU , is a heterocyclic sulfur compound of significant interest in both polymer chemistry and pharmaceutical development. Structurally, it is a mono-substituted derivative of ethylenethiourea (ETU). While ETU is a well-characterized toxicant, the hydroxyethyl derivative serves as both a critical intermediate in the synthesis of bioactive heterocycles and a degradation marker in amine-based carbon capture systems.

This technical guide provides a rigorous examination of HETU, distinguishing it from its oxygen-analog (imidazolidinone) and establishing protocols for its synthesis, detection, and handling in high-purity environments.

Part 1: Physicochemical Identity & Core Data

The distinction between the thione (sulfur) and one (oxygen) derivatives is critical. Many databases conflate CAS 932-49-0 (Thione) with CAS 3699-54-5 (Urea/One). The data below specifically validates the Thione derivative.

| Property | Specification | Validation Notes |

| Chemical Name | This compound | IUPAC nomenclature |

| CAS Number | 932-49-0 | Distinct from imidazolidinone (3699-54-5) |

| Molecular Formula | C₅H₁₀N₂OS | Confirmed by elemental analysis |

| Molecular Weight | 146.21 g/mol | Calculated based on standard atomic weights |

| Appearance | White to pale orange crystalline solid | Color variance depends on recrystallization solvent |

| Melting Point | 136.5 – 137.5 °C | Significantly higher than the oxygen analog (~49°C) |

| Solubility | Soluble in Water, Methanol, DMSO | Hydroxyl group confers high polarity |

| pKa | ~14.3 (Predicted) | Weakly acidic NH proton |

Part 2: Synthesis & Manufacturing Protocol

Causality & Mechanism: The synthesis relies on the cyclization of N-(2-hydroxyethyl)ethylenediamine with Carbon Disulfide (CS₂) . The reaction proceeds via a dithiocarbamate intermediate. Heat is required to drive the elimination of hydrogen sulfide (H₂S), effecting the ring closure.

Critical Process Parameter (CPP): Control of the exotherm during CS₂ addition is vital to prevent polymerization of the diamine.

Confirmed Synthesis Workflow (Graphviz)

Step-by-Step Laboratory Protocol

-

Reactor Charge: In a 3-neck round bottom flask equipped with a reflux condenser and dropping funnel, dissolve N-(2-hydroxyethyl)ethylenediamine (1.0 eq) in Acetone or Ethanol.

-

CS₂ Addition: Cool the solution to 0–5°C. Add Carbon Disulfide (1.1 eq) dropwise. Why: Low temperature prevents side reactions and controls the volatile CS₂.

-

Reaction Phase:

-

Stir for 30 minutes at low temperature.

-

Slowly raise to reflux temperature (~60–80°C depending on solvent).

-

Safety Note: Scrub the evolved H₂S gas through a NaOH trap.

-

-

Work-up:

-

Reflux for 2–3 hours until H₂S evolution ceases (confirm with lead acetate paper).

-

Cool to room temperature.[1] The product may precipitate spontaneously.

-

If no precipitate, concentrate under reduced pressure.

-

-

Purification: Recrystallize from hot acetone or ethanol/water mix to yield white crystals (MP: ~137°C).

Part 3: Analytical Characterization (HPLC & Spectroscopy)

Quantification of HETU is challenging due to its polarity. Standard Reverse Phase (RP) methods often result in poor retention (elution in the void volume). The following method utilizes a modified mobile phase to ensure retention.

HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | C18 (ODS) or Phenyl-Hexyl, 250 x 4.6 mm, 5µm | Phenyl columns offer better selectivity for aromatic-like thiones. |

| Mobile Phase A | 10 mM Ammonium Acetate (pH 4.5) | Buffering prevents peak tailing of the amine/thione. |

| Mobile Phase B | Acetonitrile (ACN) | Organic modifier. |

| Isocratic Ratio | 90% A : 10% B | High aqueous content required to retain the polar HETU. |

| Flow Rate | 1.0 mL/min | Standard backpressure management. |

| Detection | UV @ 240 nm | The C=S chromophore absorbs strongly here. |

| Retention Time | ~4.5 - 6.0 min | Depends on void volume; adjust %B if eluting too early. |

Analytical Logic Flow (Graphviz)

Caption: Logical workflow for the trace analysis of HETU, prioritizing sample solubility and detection specificity.

Part 4: Applications in Drug Development & Polymer Science

1. Pharmaceutical Intermediate

HETU serves as a scaffold for "drug-like" heterocycles. The imidazolidinethione core is found in various adrenergic agonists and antimicrobial agents.

-

Mechanism: The free hydroxyl group allows for derivatization (esterification/etherification) without disrupting the thione ring, while the thione sulfur can be alkylated to form isothioureas.

-

Deuterated Standards: Deuterated forms (e.g., this compound-d4) are synthesized as internal standards for DMPK (Drug Metabolism and Pharmacokinetics) studies to track imidazolidine-based drugs.

2. Impurity Profiling (Genotoxicity Context)

Researchers must screen for HETU as a potential degradation product of drugs containing the imidazolidine ring (e.g., Clonidine analogs or specific antibiotics).

-

Toxicity Concern: While less potent than its parent ETU (a known teratogen/thyroid toxin), HETU is structurally similar. In drug development, it is treated as a Potential Genotoxic Impurity (PGI) until proven safe via Ames testing.

-

Amine Scrubbing: In industrial hygiene, HETU is identified as a degradation product of ethanolamines used in CO₂ capture, requiring monitoring to prevent environmental release.

Part 5: Safety & Handling (EHS)

Hazard Classification:

-

Signal Word: Warning

-

H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Chronic Risks: Suspected of damaging fertility or the unborn child (due to structural homology with ETU).

Handling Protocol:

-

Engineering Controls: Always handle in a certified chemical fume hood.

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

-

Waste Disposal: Segregate as sulfur-containing hazardous waste. Do not mix with oxidizers (risk of SOx generation).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2801741, 1-(2-hydroxyethyl)imidazolidine-2-thione. Retrieved from [Link]

-

MDPI (2018). Crystal Structure and Spectroscopic Characterization of 1-(2-Hydroxyethyl)imidazolidine-2-thione. Molbank 2018(4), M1026. Retrieved from [Link][2]

-

ResearchGate. Synthesis and characterization of cyclic thioureas from diamines and CS2. Retrieved from [Link]

Sources

Technical Monograph: 1-(2-Hydroxyethyl)imidazolidine-2-thione

[1][2][3]

Chemical Identity & Nomenclature

IUPAC Name: 1-(2-Hydroxyethyl)imidazolidine-2-thione CAS Registry Number: 932-49-0 Molecular Formula: C₅H₁₀N₂OS Molecular Weight: 146.21 g/mol [1][2][3]

Nomenclature Breakdown

The IUPAC name is derived from the parent heterocycle, imidazolidine (a saturated five-membered ring containing two nitrogen atoms at positions 1 and 3).

-

Suffix "-2-thione": Indicates a sulfur atom double-bonded to carbon at position 2 (C=S).

-

Prefix "1-(2-hydroxyethyl)-": Specifies a hydroxyethyl group (-CH₂CH₂OH) attached to the nitrogen at position 1.

Common Synonyms:

-

1-(2-Hydroxyethyl)-2-imidazolidinethione[4][1][5][2][3][6][7]

-

HEETU (Hydroxyethyl Ethylenethiourea)[1]

Structural Tautomerism

While the thione form (A) is thermodynamically dominant in the solid state and neutral solution, the compound can theoretically exist in a thiol (mercapto) tautomeric form (B), particularly when coordinated to metal centers.

Figure 1: Tautomeric equilibrium between the thione and thiol forms.

Synthesis & Manufacturing Mechanisms

The synthesis of 1-(2-hydroxyethyl)imidazolidine-2-thione follows a nucleophilic addition-elimination pathway involving N-(2-hydroxyethyl)ethylenediamine and carbon disulfide (CS₂) .

Reaction Protocol

Reagents: N-(2-hydroxyethyl)ethylenediamine, CS₂, Ethanol (solvent), Reflux.

-

Dithiocarbamate Formation: The primary amine of the diamine attacks the electrophilic carbon of CS₂, forming a dithiocarbamate intermediate.

-

Cyclization: The secondary amine attacks the thiocarbonyl carbon.

-

Elimination: Hydrogen sulfide (H₂S) is eliminated to close the ring.

Detailed Workflow (DOT Visualization)

Figure 2: Synthetic pathway via CS₂ insertion and cyclodesulfurization.

Experimental Note: The reaction is typically conducted in ethanol or water. The evolution of H₂S gas requires a scrubber system (e.g., NaOH trap) to ensure safety.

Physicochemical Properties

Data summarized for identification and quality control.

| Property | Value | Method/Context |

| Appearance | White to pale yellow crystals | Visual inspection |

| Melting Point | 136.5 – 137.5 °C | Capillary method |

| Solubility | Soluble in water, ethanol; Insoluble in ether | Polarity dependent |

| pKa | ~ -0.8 (Conjugate acid) | Estimated (Thiourea acidity) |

| Density | 1.32 g/cm³ | Calculated |

| LogP | -0.8 | Hydrophilic nature |

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral markers are definitive.

Nuclear Magnetic Resonance (NMR)[2][3][7][9]

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 3.3–3.6 ppm: Multiplets corresponding to the ring methylene protons (-CH₂-N) and the hydroxyethyl chain (-CH₂-CH₂-OH).

-

δ 4.8 ppm: Broad singlet for the hydroxyl proton (-OH).

-

δ 7.8 ppm: Broad singlet for the thioamide proton (N-H).

-

-

¹³C NMR:

-

δ ~182 ppm: Characteristic thiocarbonyl carbon (C=S). This is the most diagnostic peak, distinguishing it from the urea analog (C=O ~160 ppm).

-

Infrared Spectroscopy (FTIR)[2]

-

3200–3400 cm⁻¹: Broad O-H and N-H stretching.

-

1490–1510 cm⁻¹: N-C=S thioamide band (I).

-

1180–1200 cm⁻¹: C=S stretching vibration.

Applications in R&D and Drug Development

While 1-(2-hydroxyethyl)imidazolidine-2-thione is not a marketed drug, it serves as a critical scaffold and metabolite marker .

A. Pharmaceutical Scaffold

The imidazolidine-2-thione core is a bioisostere for imidazolidin-2-ones. Researchers utilize this scaffold to synthesize:

-

Thyroid Peroxidase Inhibitors: Similar to methimazole and propylthiouracil, the thione moiety can interfere with iodination in the thyroid, making it a target for anti-thyroid drug research.

-

Metallo-Enzyme Inhibitors: The sulfur atom provides high affinity for Zinc (Zn²⁺) and Copper (Cu²⁺) active sites in enzymes like metalloproteinases.

B. Toxicology & Metabolite Tracking

In drug development, this compound appears as a degradation product of:

-

Ethylenebisdithiocarbamate (EBDC) Fungicides: Used as a marker for environmental exposure.

-

Thiourea-based Drugs: Metabolic desulfurization or hydroxylation pathways often yield this derivative.

C. Industrial Applications (Material Science)

-

Corrosion Inhibition: The lone pairs on Nitrogen and Sulfur allow strong adsorption onto copper surfaces, forming a protective monolayer against oxidation.

-

Rubber Acceleration: Acts as a vulcanization accelerator, specifically for chloroprene rubbers.

Safety & Toxicology Protocols

Hazard Classification: Irritant (Skin/Eye). Signal Word: Warning.

Handling Protocol

-

PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.

-

Ventilation: All synthesis involving CS₂ or H₂S evolution must be performed in a certified chemical fume hood.

-

Waste Disposal: Sulfur-containing organics must be segregated from oxidizers to prevent the formation of SOx gases.

Relationship to Ethylenethiourea (ETU)

This compound is a hydroxyethyl derivative of Ethylenethiourea (ETU) (CAS 96-45-7). ETU is a known teratogen and carcinogen.

-

Risk Assessment: While the hydroxyethyl group increases water solubility and aids excretion, structural similarity suggests potential for thyroid toxicity. It should be handled with the same rigor as ETU until specific toxicological clearance is obtained.

References

Sources

- 1. 2-Imidazolidinethione, 1-(2-hydroxyethyl)- | C5H10N2OS | CID 2801741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. echemi.com [echemi.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. 1-(2-Hydroxyethyl)-2-imidazolidinone, a heparanase and matrix metalloproteinase inhibitor, improves epidermal basement membrane structure and epidermal barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Synthesis, Characterization, and Functional Utility of 1-(2-Hydroxyethyl)-2-imidazolidinethione

Abstract & Scope

This application note details the laboratory-scale synthesis, purification, and analytical validation of 1-(2-Hydroxyethyl)-2-imidazolidinethione (also known as

The protocol deviates from standard textbook descriptions by addressing the specific solubility challenges posed by the hydroxyethyl moiety and managing the exothermic nature of the carbon disulfide (

Chemical Profile & Safety Architecture

Warning: This protocol involves Carbon Disulfide (

| Property | Specification |

| IUPAC Name | 1-(2-hydroxyethyl)imidazolidine-2-thione |

| Molecular Weight | 146.21 g/mol |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | 122–124 °C |

| Solubility | Soluble in water, ethanol, acetone; Insoluble in non-polar solvents. |

| pKa | ~ -1.0 (Thione sulfur protonation is difficult; acts as soft nucleophile) |

Module A: Synthetic Protocol (Cyclization via Dithiocarbamate)

Mechanistic Rationale

The synthesis exploits the nucleophilic attack of

Reaction Workflow Diagram

Figure 1: Step-by-step synthesis workflow emphasizing safety controls (Scrubber) and critical process parameters.

Step-by-Step Methodology

Reagents:

- -(2-hydroxyethyl)ethylenediamine (1.0 eq, 10.4 g)

-

Carbon Disulfide (

) (1.1 eq, 8.4 g) -

Ethanol (95%, 50 mL)

-

Water (10 mL)

-

Hydrochloric acid (conc., catalytic amount, optional)

Procedure:

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a reflux condenser, a pressure-equalizing addition funnel, and a magnetic stir bar. Connect the top of the condenser to a trap containing 10% NaOH solution (to neutralize evolved

). -

Solvation: Dissolve

-(2-hydroxyethyl)ethylenediamine in the ethanol/water mixture. Cool the flask to 0–5 °C using an ice bath. -

Addition (Critical Step): Add

dropwise over 30 minutes. Note: The reaction is exothermic. Maintain internal temperature <10 °C to prevent premature volatilization of -

Intermediate Formation: Once addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The solution typically turns yellow/orange, indicating dithiocarbamate formation.

-

Cyclization: Heat the mixture to reflux (approx. 80 °C).

-

Observation: Vigorous evolution of

will occur. Ensure the scrubber is active. -

Duration: Reflux for 4–6 hours. The evolution of gas should cease near the endpoint.

-

Catalysis: If reaction is sluggish, add 0.5 mL conc. HCl to facilitate amine protonation and leaving group departure.

-

-

Isolation: Concentrate the reaction mixture under reduced pressure (Rotavap) to remove solvent and excess

. A viscous oil or semi-solid will remain. -

Purification:

-

Dissolve the crude residue in a minimum amount of boiling acetone.

-

Cool slowly to 4 °C.

-

Filter the pale crystals and wash with cold acetone.

-

Yield Target: 75–85%.

-

Module B: Analytical Validation (The "Prove")

To ensure the material is suitable for drug development or high-precision plating, you must confirm the ring structure is closed.

Mechanistic Validation Diagram

Figure 2: Mechanistic pathway. Analytical validation focuses on confirming the absence of the acyclic intermediate (Step 1).

NMR Characterization (DMSO-d6)

The presence of the hydroxyethyl tail and the imidazolidine ring creates a distinct signature.

| Nucleus | Shift ( | Multiplicity | Assignment | Validation Note |

| 1H | 8.05 | Singlet (Broad) | NH (Thioamide) | Disappears on |

| 1H | 4.80 | Triplet | OH (Hydroxyl) | Coupling confirms -OH integrity. |

| 1H | 3.60 | Multiplet | Distinct from ring protons. | |

| 1H | 3.40 - 3.55 | Multiplet | Ring | Complex AA'BB' system due to asymmetry. |

| 13C | 181.5 | Singlet | C=S (Thione) | Critical: If <180 ppm, suspect acyclic impurity. |

| 13C | 59.0 | Singlet | ||

| 13C | 49.5 | Singlet |

HPLC Method (Purity Check)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.

-

Gradient: 0-5 min (5% B); 5-15 min (5%

50% B). -

Detection: UV @ 240 nm (Thione

transition). -

Retention Time: Product elutes early (~2.5 - 3.5 min) due to polarity.

Module C: Functional Application (Corrosion Inhibition)

This protocol validates the functional utility of the synthesized molecule, relevant for researchers investigating surface chemistry or metallodrug interactions.

Concept: The sulfur atom binds strongly to transition metals (Cu, Fe), forming a protective self-assembled monolayer (SAM) that prevents oxidation.

Protocol:

-

Preparation: Prepare 1M HCl solution.

-

Inhibitor Dosing: Add synthesized this compound at concentrations of 100, 200, and 500 ppm.

-

Substrate: Polished Mild Steel coupons (

cm). -

Immersion: Suspend coupons in the acid solution for 6 hours at 25 °C.

-

Gravimetric Analysis:

Where -

Expected Result: >90% inhibition efficiency at 500 ppm, confirming the availability of the thione sulfur for coordination.

Troubleshooting & Causality

| Issue | Probable Cause | Corrective Action |

| Low Yield / Oily Product | Incomplete cyclization (Intermediate remains). | Extend reflux time or add catalytic HCl. Use Acetone/IPA for recrystallization to force oil to solid. |

| Strong H2S Smell in Solid | Trapped gas in crystal lattice. | Dry product in a vacuum oven at 40 °C for 12 hours. |

| Melting Point < 120 °C | Wet product or acyclic impurity. | Recrystallize from boiling acetone. Ensure thorough drying. |

| NMR: Missing OH peak | Deuterium exchange with solvent. | Use anhydrous DMSO-d6; ensure sample is dry. |

References

-

Crystal Structure & Synthesis: Low, S. M., et al. (2019). "1-(2-Hydroxyethyl)imidazolidine-2-thione."[1][2][3][4][5][6] Molbank, 2019(1), M1043. Link[7]

-

General Synthesis of Cyclic Thioureas: Allen, C. F. H., et al. (1946). "Ethylene Thiourea."[2][3][4][8] Organic Syntheses, Coll. Vol. 3, p.394. Link

-

Chemical Identity: National Center for Biotechnology Information. (2023).[3] PubChem Compound Summary for CID 2801741, this compound. Link

-